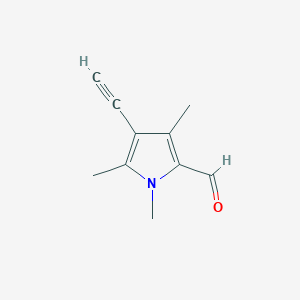
Capillarisin
概要
説明
Capillarisin is a bioactive compound derived from the plant Artemisia capillaris Thunb. It is known for its extensive pharmacological properties, including anti-inflammatory and anti-nociceptive activities . The chemical structure of this compound is 5,7-dihydroxy-2-(4-hydroxyphenoxy)-6-methoxychromen-4-one, with a molecular formula of C16H12O7 and a molecular weight of 316.26 .
科学的研究の応用
Capillarisin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying various chemical reactions and mechanisms. In biology, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for treating inflammatory diseases and oxidative stress-related conditions . In medicine, this compound has been investigated for its potential to protect against myocardial infarction and reduce cardiomyocyte apoptosis . Additionally, this compound has applications in the pharmaceutical industry as a bioactive ingredient in traditional Chinese medicine .
作用機序
The mechanism of action of capillarisin involves its ability to modulate various molecular targets and pathways. This compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are key regulators of inflammation . By blocking these pathways, this compound reduces the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO) . Additionally, this compound has antioxidant properties that help protect cells from oxidative damage by scavenging reactive oxygen species (ROS) and preventing lipid peroxidation .
Safety and Hazards
Capillarisin should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
生化学分析
Biochemical Properties
Capillarisin plays a significant role in biochemical reactions, particularly in the modulation of inflammatory responses. It interacts with several enzymes and proteins, including nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). This compound inhibits the activation of NF-κB and MAPKs, which are crucial in the regulation of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO) . By suppressing these pathways, this compound effectively reduces inflammation in various cell types.
Cellular Effects
This compound has been shown to exert multiple effects on different cell types. In prostate carcinoma cells, this compound inhibits cell proliferation and invasion by inducing cell cycle arrest at the G0/G1 phase. This is achieved through the upregulation of cyclin-dependent kinase inhibitors p21 and p27, and the downregulation of cyclins D1, A, and B . Additionally, this compound suppresses the activation of signal transducer and activator of transcription 3 (STAT3), further inhibiting cell growth and migration . In microglial cells, this compound reduces the production of inflammatory mediators, thereby mitigating neuroinflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with key signaling pathways. This compound binds to toll-like receptor 4 (TLR4) and inhibits its activation, which in turn prevents the downstream activation of NF-κB and MAPKs . This inhibition leads to a decrease in the production of pro-inflammatory cytokines and mediators. Additionally, this compound activates the phosphatidylinositol 3-kinase (PI3K) and protein kinase B (PKB/Akt) signaling pathway, which plays a role in reducing oxidative stress and apoptosis in myocardial tissues .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound demonstrates stability in various experimental conditions, maintaining its anti-inflammatory and anti-oxidative properties. Long-term studies have shown that this compound can reduce myocardial infarct size and improve cardiac function in rats by lowering levels of creatine kinase-MB, lactate dehydrogenase, and malondialdehyde . These effects are sustained over extended periods, indicating the compound’s potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In myocardial infarction (MI) rat models, higher doses of this compound have been shown to significantly reduce myocardial infarct size and improve cardiac function compared to lower doses . It is important to note that excessively high doses may lead to adverse effects, including potential toxicity. Therefore, careful dosage optimization is essential for maximizing the therapeutic benefits of this compound while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and inflammation. It interacts with enzymes such as heme oxygenase-1 (HO-1) and glutathione (GSH), which play roles in reducing oxidative damage and apoptosis in hepatocytes . By modulating these pathways, this compound helps maintain cellular homeostasis and protects against cellular injury.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its movement across cellular membranes. This compound’s distribution is influenced by its interactions with specific transporters, which affect its localization and accumulation in target tissues .
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. It is directed to specific compartments or organelles within the cell, where it exerts its effects. The presence of targeting signals and post-translational modifications may influence this compound’s localization to mitochondria, nuclei, or other subcellular structures . This localization is essential for its role in modulating cellular processes and signaling pathways.
準備方法
Capillarisin can be synthesized through various synthetic routes. One common method involves the extraction of the compound from the roots of Artemisia capillaris Thunb. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate the compound from the plant material . Industrial production methods may involve large-scale extraction processes, followed by purification steps to obtain high-purity this compound.
化学反応の分析
Capillarisin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroquinones .
類似化合物との比較
Capillarisin is often compared with other bioactive compounds derived from Artemisia capillaris, such as scoparone, scopoletin, and chlorogenic acid . While all these compounds exhibit antioxidant and anti-inflammatory properties, this compound is unique in its ability to modulate specific molecular pathways, such as NF-κB and MAPKs . This makes this compound a promising candidate for developing targeted therapies for inflammatory and oxidative stress-related diseases.
特性
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenoxy)-6-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O7/c1-21-16-11(19)6-12-14(15(16)20)10(18)7-13(23-12)22-9-4-2-8(17)3-5-9/h2-7,17,19-20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKNGUAZSFAKEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC(=CC2=O)OC3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30204918 | |
| Record name | Capillarisin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30204918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56365-38-9 | |
| Record name | Capillarisin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56365-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Capillarisin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056365389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Capillarisin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30204918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



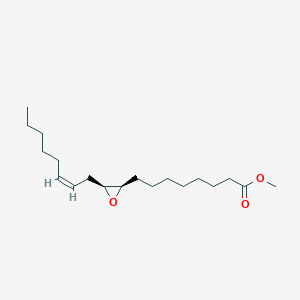
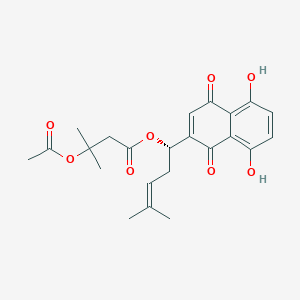
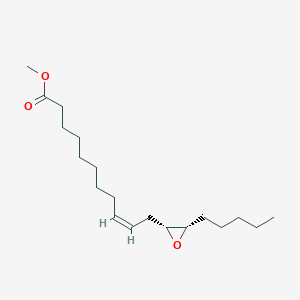
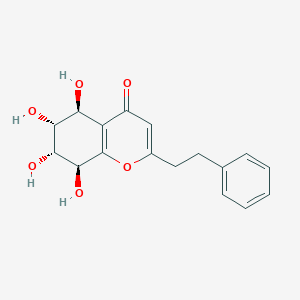
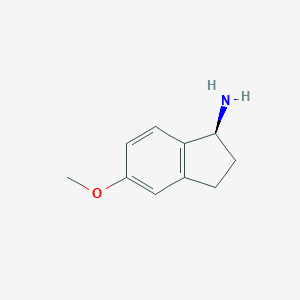



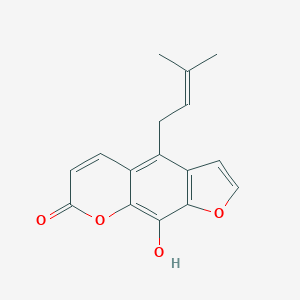
![Acetamide, 2-amino-N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N-phenyl-](/img/structure/B149952.png)
